"synthesis and characterization of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine"
"synthesis and characterization of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine"
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine system is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.[1] The saturation of the pyridazine ring to form the 5,6,7,8-tetrahydro derivative introduces a three-dimensional character to the otherwise planar molecule, which can be crucial for optimizing binding interactions with biological targets.
This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selected methodologies, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis
The construction of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold is most effectively achieved through a two-stage synthetic strategy. This approach prioritizes the initial formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system, followed by a selective reduction of the pyridazine moiety.
Rationale for the Two-Stage Approach:
-
Robust Ring Formation: The initial condensation reaction to form the fused aromatic system is typically high-yielding and benefits from the thermodynamic stability of the resulting heteroaromatic product.
-
Controlled Reduction: Subsequent reduction allows for precise control over the saturation of the pyridazine ring without affecting the imidazole portion. This step is critical for achieving the desired tetrahydro- derivative. Alternative one-pot approaches can be less efficient and may lead to a mixture of partially or fully reduced products.
The general synthetic pathway is visualized below.
Caption: High-level overview of the two-stage synthetic strategy.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative compound, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, starting from commercially available precursors.
Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This step involves a condensation reaction between an α-haloketone and an aminopyridazine to form the fused bicyclic system.[2]
Causality Behind Experimental Choices:
-
Starting Material Selection: 3-Amino-6-chloropyridazine is selected as the starting material. The presence of the electron-withdrawing chlorine atom at the 6-position enhances the electrophilicity of the pyridazine ring, but more importantly, the use of a 3-aminopyridazine derivative ensures the correct regiochemistry. The initial and most nucleophilic site for alkylation by the α-bromoketone is the ring nitrogen not adjacent to the amino group, which facilitates the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine core.[3]
-
Solvent and Base: A polar aprotic solvent like ethanol is suitable for this reaction, and a mild base such as sodium bicarbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Protocol:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol, add 2-bromo-1-phenylethanone (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid. A typical yield for this reaction is in the range of 85-90%.[2]
Step 2: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
This step achieves the selective reduction of the pyridazine ring. While chemical reducing agents like sodium borohydride can be used[2], catalytic hydrogenation is a clean and efficient alternative that also achieves dehalogenation.[4]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles. It also efficiently catalyzes the hydrogenolysis of the C-Cl bond, providing a dual benefit of reduction and dehalogenation in a single step.
-
Reaction Conditions: The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply for the catalytic cycle. Methanol is an excellent solvent as it readily dissolves the starting material and does not interfere with the catalysis.
Protocol:
-
In a hydrogenation vessel, dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).
-
Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.
Comprehensive Characterization
Structural confirmation and purity assessment of the final product are achieved through a combination of spectroscopic and analytical techniques. The workflow below illustrates the logical process of characterization.
Caption: Logical workflow for the structural characterization of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule in solution.
-
¹H NMR: The proton NMR spectrum will confirm the successful hydrogenation by the appearance of signals in the aliphatic region (typically 1.5-4.5 ppm) corresponding to the -CH₂- groups at positions 5, 6, 7, and 8. The aromatic protons of the phenyl and imidazole rings will appear in the downfield region (7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. The key indicators are the appearance of aliphatic carbon signals (typically 20-50 ppm) and the disappearance of the C-Cl signal from the precursor.[5]
| Data Summary: Expected NMR Shifts (in CDCl₃) | |
| Technique | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | ~ 7.2-7.9 (m, 5H, Phenyl-H), ~ 7.5 (s, 1H, Imidazole C2-H), ~ 4.0-4.2 (t, 2H, C5-H₂), ~ 2.9-3.1 (t, 2H, C8-H₂), ~ 1.8-2.2 (m, 4H, C6-H₂ & C7-H₂) |
| ¹³C NMR | ~ 145-150 (C), ~ 130-140 (C), ~ 125-129 (CH, Phenyl), ~ 110-115 (CH, Imidazole), ~ 45-50 (CH₂), ~ 20-25 (CH₂, 2 signals) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this synthesis, it serves as a quick check for the conversion of the aromatic precursor to the saturated product.[6]
| Data Summary: Key IR Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch (phenyl and imidazole rings) |
| 2950-2850 | Aliphatic C-H stretch (distinguishing feature of the product) |
| 1600-1450 | C=C and C=N stretching vibrations within the aromatic rings |
| ~700 | C-Cl stretch (present in precursor, absent in final product) |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product with high accuracy. The expected m/z value for the protonated molecule [M+H]⁺ of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (C₁₂H₁₃N₃) is approximately 199.1109.
Crystallographic Analysis
Single-Crystal X-ray Diffraction: If a high-quality single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of structure.[7] It yields a 3D model of the molecule, confirming connectivity, bond lengths, bond angles, and the conformation of the tetrahydro-pyridazine ring (e.g., half-chair).[8] This technique is considered the gold standard for structural elucidation.
Conclusion
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is reliably accomplished through a robust two-step process involving the initial formation of an aromatic imidazo[1,2-b]pyridazine precursor followed by catalytic hydrogenation. This methodology provides good yields and a high-purity product. Comprehensive characterization using a suite of modern analytical techniques, particularly NMR and mass spectrometry, is essential to unequivocally confirm the identity and purity of the target molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this important heterocyclic scaffold for applications in drug discovery and development.
References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]
-
Wang, J. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2217–2224. Available at: [Link]
-
Molecule Depot. (2026, February 14). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Retrieved from [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. Available at: [Link]
-
Boutouil, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. PubMed. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]
-
Janssen Research & Development. (2025, September 26). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Omega. Available at: [Link]
-
Beilstein-Institut. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tozkoparan, B., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2043-2048. Available at: [Link]
-
Hobbs, W. J. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Liberty University. Available at: [Link]
-
Beilstein-Institut. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (2026, January 6). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
ResearchGate. (2009, February 20). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]
-
MDPI. (2025, October 20). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Retrieved from [Link]
-
MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Royal Society of Chemistry. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Retrieved from [Link]
-
Growing Science. (2013, August 12). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Retrieved from [Link]
-
ScienceDirect. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][4][9]benzothiazole. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-<i>b</i>]pyridazine Derivatives Bearing Sulfonamides - ProQuest [proquest.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. migrationletters.com [migrationletters.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
